1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea
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Overview
Description
1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea is an organic compound characterized by the presence of both methoxy and nitro functional groups attached to a thiourea backbone
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea typically involves the reaction of 4-methoxyaniline with 3-nitrobenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-Methoxyphenyl)-3-(3-aminophenyl)thiourea.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The presence of the methoxy and nitro groups allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(3-nitrophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(4-Methoxyphenyl)-3-phenylthiourea: Lacks the nitro group, resulting in different chemical and biological properties.
1-(4-Nitrophenyl)-3-(3-nitrophenyl)thiourea: Contains two nitro groups, which may enhance its reactivity and biological activity.
1-(4-Methoxyphenyl)-3-(4-nitrophenyl)thiourea: The position of the nitro group affects its chemical behavior and interactions with molecular targets.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(3-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13-7-5-10(6-8-13)15-14(21)16-11-3-2-4-12(9-11)17(18)19/h2-9H,1H3,(H2,15,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZZUUVBRMTZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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